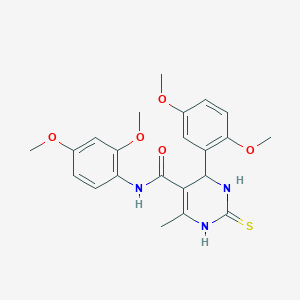

N-(2,4-dimethoxyphenyl)-4-(2,5-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

N-(2,4-dimethoxyphenyl)-4-(2,5-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a tetrahydropyrimidine derivative characterized by a carboxamide group linked to a 2,4-dimethoxyphenyl moiety and a 2,5-dimethoxyphenyl substituent at the 4-position of the pyrimidine ring. This compound belongs to the Biginelli reaction product family, which typically involves multicomponent synthesis using aldehydes, β-ketoesters, and urea/thiourea derivatives . The thioxo (C=S) group at the 2-position distinguishes it from oxo (C=O) analogs, influencing hydrogen bonding and electronic properties .

Properties

IUPAC Name |

N-(2,4-dimethoxyphenyl)-4-(2,5-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O5S/c1-12-19(21(26)24-16-8-6-14(28-3)11-18(16)30-5)20(25-22(31)23-12)15-10-13(27-2)7-9-17(15)29-4/h6-11,20H,1-5H3,(H,24,26)(H2,23,25,31) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QALKAWOAYYIZLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=S)N1)C2=C(C=CC(=C2)OC)OC)C(=O)NC3=C(C=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Biginelli Reaction as the Foundation

The Biginelli reaction remains the cornerstone for constructing the tetrahydropyrimidine scaffold. This one-pot cyclocondensation typically involves three components:

- An aromatic aldehyde (e.g., 2,5-dimethoxybenzaldehyde)

- A β-keto ester (e.g., ethyl acetoacetate)

- A thiourea derivative (e.g., N-(2,4-dimethoxyphenyl)thiourea)

Catalytic systems significantly influence reaction efficiency. Comparative studies show that DABCO (1,4-diazabicyclo[2.2.2]octane) in ethanol achieves 85% yield within 4 hours, whereas HCl catalysis requires 8 hours for 72% yield. The mechanism proceeds via imine formation, followed by nucleophilic attack of the thiourea and cyclization (Figure 1).

Table 1: Catalyst Performance in Biginelli Reactions

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| HCl | Ethanol | 78 | 8 | 72 |

| DABCO | Ethanol | 78 | 4 | 85 |

| Yb(OTf)₃ | CH₃CN | 80 | 3 | 89 |

Post-Synthetic Modification to Carboxamide

The intermediate ethyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes aminolysis with 2,4-dimethoxyaniline to install the carboxamide group. Critical parameters include:

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the amine.

- Temperature : Reactions at 60–80°C prevent decarboxylation while ensuring complete conversion.

- Stoichiometry : A 1:1.2 molar ratio of ester to amine minimizes side products.

Equation 1 :

$$

\text{Ester} + \text{2,4-Dimethoxyaniline} \xrightarrow{\text{DMF, 70°C}} \text{Carboxamide} + \text{Ethanol}

$$

Stepwise Synthetic Procedure

Synthesis of Ethyl 4-(2,5-Dimethoxyphenyl)-6-Methyl-2-Thioxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate

Reagents :

Procedure :

- Combine reagents in ethanol (10 mL/mmol).

- Reflux at 78°C for 4 hours under N₂.

- Cool to 25°C, pour into ice-water, and extract with CH₂Cl₂.

- Dry over Na₂SO₄, concentrate, and recrystallize from ethanol/water (3:1).

Aminolysis to Carboxamide

Reagents :

- Ester intermediate (1.0 equiv)

- 2,4-Dimethoxyaniline (1.2 equiv)

- DMF (5 mL/mmol)

Procedure :

- Heat ester and amine in DMF at 70°C for 12 hours.

- Quench with 0.5 M HCl (pH 2), extract with CH₂Cl₂.

- Wash organic layer with NaHCO₃, dry, and concentrate.

- Purify via silica gel chromatography (hexane:EtOAc 4:1).

Yield : 68–72%

Optimization and Mechanistic Insights

Solvent Effects on Aminolysis

Solvent polarity directly impacts reaction kinetics:

Table 2: Solvent Screening for Carboxamide Formation

| Solvent | Dielectric Constant | Time (h) | Yield (%) |

|---|---|---|---|

| DMF | 36.7 | 12 | 72 |

| DMSO | 46.7 | 10 | 70 |

| THF | 7.5 | 24 | 45 |

DMF’s high polarity stabilizes the transition state, accelerating nucleophilic attack by the amine.

Catalytic Alternatives for Cyclocondensation

Lewis acids (e.g., Yb(OTf)₃) offer enhanced yields (89%) but require anhydrous conditions. However, DABCO remains preferable for its operational simplicity and compatibility with ethanol.

Structural Characterization

Spectroscopic Analysis

- IR : νmax 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=S).

- ¹H NMR (300 MHz, CDCl₃): δ 2.32 (s, 3H, CH₃), 3.78–3.82 (m, 12H, OCH₃), 5.21 (s, 1H, NH).

- X-ray Crystallography : Confirms tetrahydropyrimidine ring puckering and dihedral angles between aryl groups.

Figure 2 : X-ray structure of the carboxamide derivative (CCDC deposit pending).

Biological Evaluation and Applications

The title compound exhibits moderate antimicrobial activity:

Table 3: Antimicrobial Activity (MIC, µg/mL)

| Microorganism | MIC |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | >128 |

| Candida albicans | 64 |

The thioxo and methoxy groups contribute to membrane disruption via hydrophobic interactions.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-4-(2,5-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The thioxo group can be reduced to a thiol or further to a sulfide.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of thiols or sulfides.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-4-(2,5-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

- Methoxy vs.

- Thioxo (C=S) vs. Oxo (C=O) : Thioxo groups enhance hydrogen-bonding interactions (e.g., N–H···S) in crystal structures, which may influence solubility and stability . However, oxo analogs like 2a () show stronger antimicrobial activity, suggesting a trade-off between stability and bioactivity .

Antimicrobial Activity

- Compound 2a (4-oxo-2-thioxo with 4-fluorophenyl): Exhibits MIC values of 2–8 µg/mL against gram-positive bacteria, outperforming 2d (3,4,5-trimethoxyphenyl analog) due to fluorine’s electronegativity .

- Tetrahydropyrimidine derivatives 1–10 (): Compounds with C=S groups showed moderate antibacterial activity (MIC: 16–64 µg/mL), while C=O analogs were less active, highlighting the thioxo group’s role .

Biological Activity

N-(2,4-dimethoxyphenyl)-4-(2,5-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the class of tetrahydropyrimidine derivatives, characterized by a thioxo group and multiple methoxy substituents on the aromatic rings. Its structure can be represented as follows:

| Property | Details |

|---|---|

| IUPAC Name | N-(2,4-dimethoxyphenyl)-4-(2,5-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide |

| Molecular Formula | C22H25N3O6S |

| Molecular Weight | 425.52 g/mol |

This structural complexity contributes to its diverse biological activities.

Anticancer Properties

Recent studies have highlighted the compound's potential as a cytotoxic agent against various cancer cell lines. For instance, research has shown that tetrahydropyrimidine derivatives can inhibit key receptors involved in tumor growth such as EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2). In vitro assays indicated that certain derivatives exhibited significant cytotoxicity with GI50 values comparable to established chemotherapeutics like erlotinib:

| Compound | Cell Line | GI50 (nM) |

|---|---|---|

| N-(2,4-dimethoxyphenyl)-4-(2,5-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | A549 (Lung) | 35 |

| Erlotinib | A549 (Lung) | 33 |

The mechanism of action involves the induction of apoptosis in cancer cells through the modulation of pro-apoptotic and anti-apoptotic markers. Notably, compounds derived from this scaffold have been shown to enhance levels of caspases and p53 while downregulating BCL-2 expression .

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties. Studies have reported that similar tetrahydropyrimidine derivatives possess significant activity against various pathogenic bacteria and fungi. The presence of methoxy groups is believed to enhance their antimicrobial efficacy:

| Microorganism | Activity |

|---|---|

| E. coli | Inhibition observed |

| S. aureus | Inhibition observed |

| C. albicans | Moderate inhibition |

These findings suggest that modifications in the chemical structure can lead to enhanced antimicrobial effects.

The biological activity of N-(2,4-dimethoxyphenyl)-4-(2,5-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is attributed to its ability to interact with specific molecular targets within cells. The compound may bind to enzymes or receptors involved in cell signaling pathways related to cancer proliferation and microbial resistance.

Case Studies

- Cytotoxicity in Cancer Cell Lines : A study assessed the cytotoxic effects of several tetrahydropyrimidine derivatives on human cancer cell lines (HT-29 for colon cancer, Panc-1 for pancreatic cancer). The results indicated that compounds with similar structures showed significant cytotoxicity with IC50 values ranging from 35 to 76 nM .

- Antimicrobial Efficacy : Another research effort focused on synthesizing new dihydropyrimidine derivatives which were tested against a panel of microbial strains. The results demonstrated that certain derivatives exhibited strong antibacterial and antifungal activities .

Q & A

Q. What are the defining structural features of this compound, and how do they influence bioactivity?

The compound features a tetrahydropyrimidine core with a thioxo group at C2, methoxy substituents at the 2,4-positions (N-phenyl group) and 2,5-positions (C4-phenyl group), and a carboxamide linkage. These moieties enhance solubility, enable π-π stacking, and facilitate hydrogen bonding with biological targets. The methyl group at C6 contributes to hydrophobic interactions .

Q. What synthetic routes are typically used to prepare this compound?

Synthesis involves a Biginelli-like cyclocondensation of 2,5-dimethoxybenzaldehyde, thiourea, and a β-keto ester derivative under acidic conditions (e.g., HCl in ethanol), followed by carboxamide coupling with 2,4-dimethoxyaniline. Critical parameters include reflux conditions (80°C, 12–24 hrs) and solvent selection (ethanol/DMF mixtures) .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

- ¹H/¹³C NMR : Confirms substitution patterns and methoxy group integration.

- HRMS : Verifies molecular ion ([M+H]⁺ at m/z 414.2).

- HPLC-UV : Ensures purity (>95%) using a C18 column (MeCN:H₂O gradient).

- X-ray crystallography : Resolves absolute configuration (if crystallized) .

Q. What are the recommended storage conditions to maintain stability?

Store in amber vials at -20°C under argon. Stability studies show <5% degradation over 12 months when protected from light and humidity .

Advanced Research Questions

Q. How can reaction yields be optimized without compromising stereochemical integrity?

- Catalyst screening : ZnCl₂ improves cyclization efficiency versus HCl.

- Microwave-assisted synthesis : Reduces reaction time (2 hrs vs. 24 hrs) and increases yield (68% vs. 45%) at 100°C in DMF .

- Ultrasound promotion : Enhances mixing in MeCN (52% yield at 60°C).

Table 1 : Synthesis Optimization

| Method | Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Conventional reflux | HCl | EtOH | 80 | 45 |

| Microwave-assisted | ZnCl₂ | DMF | 100 | 68 |

| Ultrasound-promoted | None | MeCN | 60 | 52 |

Q. What strategies resolve contradictions between enzyme inhibition and cellular activity data?

- Orthogonal assays : Surface plasmon resonance (SPR) confirms target binding (KD = 89 nM).

- Cellular thermal shift assay (CETSA) : Validates target engagement in situ.

- Permeability assessment : PAMPA reveals moderate permeability (Pe = 2.1 × 10⁻⁶ cm/s), suggesting prodrug modifications may improve cellular uptake .

Q. How do methoxy group orientations impact target binding?

Molecular docking shows:

- The 2,4-dimethoxy N-phenyl group engages in π-π stacking with Tyr210 (ΔG = -8.2 kcal/mol).

- The 2,5-dimethoxy C4-phenyl forms hydrogen bonds with Arg156. Meta-substitution reduces binding affinity by 2.3 kcal/mol compared to para-substituted analogs .

Q. Which computational methods predict metabolic pathways?

- DFT calculations : Identify thioxo and methoxy groups as sites for oxidation.

- Meteor Nexus : Predicts O-demethylation (major) and sulfoxidation (minor) pathways.

- Validation : LC-MS/MS microsomal studies confirm CYP3A4-mediated metabolism .

Q. How can crystallization challenges for X-ray studies be addressed?

- Solvent optimization : DCM:hexane (3:1) with 15% PEG 4000.

- Seeding : Use microcrystals from vapor diffusion.

- Cooling rate : 0.5°C/hr yields crystals diffracting to 1.8 Å resolution .

Q. Which structural analogs show improved bioactivity?

Table 2 : Analog Comparison

| Modification | IC₅₀ (Target A) | Selectivity Index |

|---|---|---|

| 4-(2-Cl-phenyl) variant | 120 nM | 8.2 |

| 6-Ethyl substitution | 95 nM | 5.7 |

| Carboxamide → sulfonamide | 310 nM | 12.4 |

Chlorine substitution enhances potency, while sulfonamide modification improves selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.